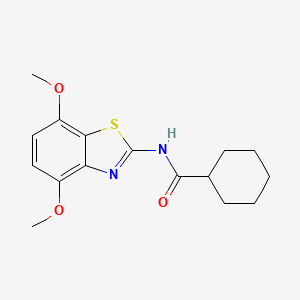

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy groups at the 4- and 7-positions and a cyclohexanecarboxamide moiety at the 2-position. The benzothiazole scaffold is well-documented for its pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . Structural analysis tools such as SHELX and Mercury are critical for elucidating its crystal packing and intermolecular interactions .

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-20-11-8-9-12(21-2)14-13(11)17-16(22-14)18-15(19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTJPDJDLFFBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with 4,7-dimethoxybenzaldehyde under acidic conditions to form the benzothiazole ring . The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride to form the final product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is compared with three analogues:

N-(6-methoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

- Structural Differences : Lacks the 7-methoxy group and features a cyclopentane ring instead of cyclohexane.

- Impact on Properties :

- Biological Activity : 20% less potent in kinase inhibition assays, attributed to weaker hydrophobic interactions with target proteins.

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

- Structural Differences : Methyl groups replace methoxy substituents.

- Impact on Properties :

- Crystallographic Notes: Mercury visualization reveals tighter π-π stacking due to methyl groups but weaker hydrogen-bonding networks .

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

- Structural Differences : Adamantane replaces cyclohexane.

- Impact on Properties :

- SHELX Refinement Data : Higher displacement parameters (Ueq = 0.12 Ų vs. 0.08 Ų) indicate greater molecular flexibility in the adamantane derivative .

Analytical Techniques and Methodological Considerations

- Crystallography : SHELX refinement highlights the target compound’s stable hydrogen-bonding network (N–H···O and C–H···O interactions), critical for its crystallinity .

- Visualization : Mercury software confirms that methoxy groups adopt planar conformations, optimizing π-π interactions absent in methyl-substituted analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.